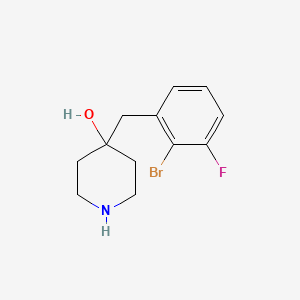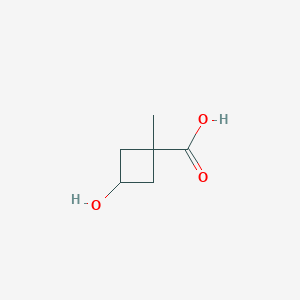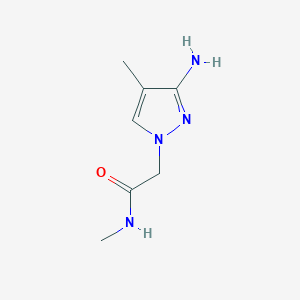
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride is a chemical compound with a unique structure that includes a chloro-substituted indene ring and a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride typically involves the reaction of 5-chloro-2,3-dihydro-1H-indene with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The chloro group can be reduced to form the corresponding indene derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include azo compounds, reduced indene derivatives, and substituted indene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the chloro-substituted indene ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine: Similar structure but without the dihydrochloride salt.
(5-chloro-2,3-dihydro-1H-inden-1-yl)amine: Contains an amine group instead of a hydrazine moiety.
(5-chloro-2,3-dihydro-1H-inden-1-yl)thiol: Contains a thiol group instead of a hydrazine moiety.
Uniqueness
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride is unique due to its combination of a chloro-substituted indene ring and a hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13Cl3N2 |
|---|---|
Poids moléculaire |
255.6 g/mol |
Nom IUPAC |
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-7-2-3-8-6(5-7)1-4-9(8)12-11;;/h2-3,5,9,12H,1,4,11H2;2*1H |
Clé InChI |
KLJBKDUQSIKYAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1NN)C=CC(=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)

![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)

![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)


![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)


![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)

